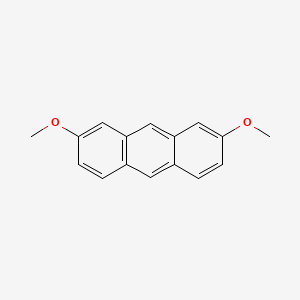

2,7-Dimethoxyanthracene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,7-dimethoxyanthracene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-17-15-5-3-11-7-12-4-6-16(18-2)10-14(12)8-13(11)9-15/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZIIBNQXDLQMCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC3=C(C=CC(=C3)OC)C=C2C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20480047 | |

| Record name | Anthracene, 2,7-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55360-36-6 | |

| Record name | Anthracene, 2,7-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 2,7 Dimethoxyanthracene

Established Synthetic Pathways for 2,7-Dimethoxyanthracene

Reported Procedures and Optimizations

The synthesis of this compound has been accomplished through various established routes, often involving the reduction of 2,7-dimethoxyanthraquinone. One detailed method starts with the dinitration of anthrone (B1665570), which leads to the corresponding dinitroanthraquinone. This is followed by a nucleophilic substitution with methoxide (B1231860). The resulting 2,7-dimethoxyanthraquinone is then reduced to this compound. A notable optimization is the use of the Martin modification of the Clemmensen reduction, which incorporates toluene (B28343) and proceeds smoothly to yield the final product. rsc.org

Another well-documented procedure begins with the commercially available 2,7-dihydroxynaphthalene. This starting material is treated with dimethylsulfate in the presence of potassium carbonate in acetone (B3395972) to produce 2,7-dimethoxynaphthalene (B1218487) with a high yield. rsc.org The subsequent steps to form the anthracene (B1667546) core can vary, but a common strategy involves the reduction of an anthraquinone (B42736) precursor.

A specific protocol for the preparation of 2,7-dimethoxyanthraquinone involves the reaction of 2,7-dinitroanthraquinone (B3063185) with sodium methoxide in dry methanol (B129727). rsc.org This mixture is refluxed to yield crude 2,7-dimethoxyanthraquinone, which can then be purified. rsc.org The final reduction step to this compound can be achieved using zinc powder and sodium hydroxide (B78521) in the presence of a copper sulfate (B86663) catalyst. rsc.org This reaction is typically carried out under an inert atmosphere, such as argon, with vigorous stirring and heating. rsc.org

The Birch reduction has also been explored for the synthesis of related structures. While 2,7-dimethoxynaphthalene undergoes a clean and smooth reduction under standard conditions with sodium metal in liquid ammonia (B1221849) and ethanol, this method proved insufficient for this compound, leading to a mixture of products. rsc.org However, the use of lithium metal in place of sodium resulted in a successful reduction. rsc.org

A different synthetic approach to substituted anthracenes, which is potentially general, utilizes a selectively substituted o-bromobenzaldehyde derivative as a precursor to successfully prepare 2,7-dimethylanthracene (B1617633). publish.csiro.au

Table 1: Selected Reported Syntheses of this compound and its Precursors

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Anthrone | 1. Nitration 2. Nucleophilic substitution with methoxide 3. Clemmensen reduction (Martin modification) | This compound | - | rsc.org |

| 2,7-Dihydroxynaphthalene | Dimethylsulfate, K2CO3, Acetone, Reflux | 2,7-Dimethoxynaphthalene | 98.3% | rsc.org |

| 2,7-Dinitroanthraquinone | Na, Dry Methanol, Reflux | 2,7-Dimethoxyanthraquinone | 91% (crude) | rsc.org |

| 2,7-Dimethoxyanthraquinone | Zn powder, CuSO4∙5H2O, NaOH, Toluene, Water, Reflux, Argon atmosphere | This compound | - | rsc.org |

| o-Bromobenzaldehyde derivative | Multi-step synthesis | 2,7-Dimethylanthracene | - | publish.csiro.au |

Challenges in Regioselective Functionalization

The regioselective functionalization of anthracene and its derivatives presents a significant synthetic challenge. The inherent reactivity of anthracene typically favors reactions at the 9 and 10-positions (the central ring) for both thermodynamic and kinetic reasons. researchgate.net Overcoming this natural preference to achieve functionalization at other positions, such as the 2 and 7-positions on the terminal rings, requires specific strategies. researchgate.net

For instance, the direct functionalization of the anthracene core can be difficult to control. Late-stage functionalization is a valuable strategy to diversify complex molecules. In a study on tetraphenylenes, regioselective iodination was achieved by leveraging the steric hindrance of tert-butyl groups, leading to the formation of cyclic iodonium (B1229267) salts at specific positions. rsc.org This approach allows for subsequent atom insertion and the construction of more complex fused-ring systems. rsc.org While not directly on this compound, this highlights a general strategy that could be applicable.

The development of methods for the regioselective functionalization of C-H bonds is an active area of research. nih.gov Frustrated radical pairs, for example, have been shown to be capable of cleaving unactivated C-H bonds and can be tuned to control regioselectivity towards primary, secondary, or tertiary C-H bonds. nih.gov Such advanced methods could potentially be adapted for the selective functionalization of the this compound scaffold.

Advanced Synthetic Strategies for this compound Derivatives

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been applied to the synthesis of various anthracene derivatives. eie.grustc.edu.cn These reactions, such as the Suzuki-Miyaura, Heck, and Negishi couplings, offer versatile methods for introducing a wide range of functional groups onto the anthracene core. eie.grustc.edu.cn

For example, the Suzuki-Miyaura reaction has been used in the synthesis of 2,3-disubstituted anthracene derivatives by reacting 2,3-dibromoanthracene (B48569) with alkylboronic acids. researchgate.net This demonstrates the utility of palladium catalysis in functionalizing the anthracene skeleton. While this example does not specifically involve the 2,7-isomer, the principle is transferable.

The Negishi cross-coupling, which utilizes organozinc reagents, is another effective method catalyzed by palladium or nickel. ustc.edu.cnnih.gov It is particularly useful for coupling alkyl groups. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, is a key method for forming carbon-nitrogen bonds by coupling aryl halides with amines. ustc.edu.cn These reactions could be employed to introduce amino or other nitrogen-containing functionalities at the 2 and 7-positions of a suitably halogenated dimethoxyanthracene precursor.

The development of new ligands and catalysts continues to expand the scope of these reactions, enabling the coupling of previously unreactive partners under milder conditions. ustc.edu.cnnih.gov For instance, hydroxyphosphine ligands have been shown to accelerate nickel-catalyzed cross-couplings of Grignard reagents with unreactive aryl electrophiles. ustc.edu.cn

Table 2: Examples of Transition Metal-Catalyzed Reactions for Aryl Functionalization

| Reaction Name | Catalyst/Metal | Bond Formed | Typical Substrates | Reference |

| Suzuki-Miyaura Coupling | Palladium | C-C | Aryl halides/triflates and boronic acids/esters | researchgate.netnih.gov |

| Heck Reaction | Palladium | C-C | Aryl halides and alkenes | ustc.edu.cn |

| Negishi Coupling | Palladium or Nickel | C-C | Aryl halides and organozinc reagents | ustc.edu.cnnih.gov |

| Buchwald-Hartwig Amination | Palladium | C-N | Aryl halides and amines | ustc.edu.cn |

| Ullmann Reaction | Copper or Palladium/Nickel | C-C (biaryl) | Aryl halides | ustc.edu.cnresearchgate.net |

Photochemical Synthesis Routes

Photochemical reactions offer unique pathways for the synthesis and functionalization of aromatic compounds. mdpi.com Photoinduced reactions can proceed through mechanisms that are not accessible under thermal conditions, such as single-electron transfer (SET) or energy transfer. acs.orgnih.gov

One relevant photochemical reaction is the [4+4] photodimerization of anthracenes. The regioselectivity of this dimerization can be influenced by the substituents on the anthracene core. researchgate.net Another application is in photosensitized oxidations. For instance, the photooxidation of 9,10-dimethylanthracene (B165754) can be carried out using a photosensitizer to generate singlet oxygen, which then reacts with the anthracene derivative. rsc.org

Photoredox catalysis, often employing transition metal complexes or organic dyes, can initiate a variety of transformations. acs.orgnih.gov For example, the photocatalytic oxidation of certain substrates can be achieved using a photocatalyst in combination with a co-catalyst. acs.org These methods could potentially be used to functionalize this compound or its precursors by generating radical intermediates that can undergo further reactions. acs.org

Multi-step Organic Synthesis Approaches

The construction of complex organic molecules like derivatives of this compound often requires multi-step synthetic sequences. youtube.comphysicsandmathstutor.comlibretexts.org These syntheses involve a series of reactions to build up the carbon skeleton and introduce the desired functional groups in a controlled manner. youtube.comphysicsandmathstutor.comlibretexts.org

A common strategy in multi-step synthesis is retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available starting materials. youtube.com For anthracene derivatives, this might involve the construction of the three-ring system from smaller aromatic or aliphatic precursors.

One approach to substituted anthracenes involves the cyclodehydration of o-benzoylbenzoic acids or o-methylbenzophenones. publish.csiro.au Another strategy that has been explored is the synthesis of 2,7-dimethylanthracene from a selectively substituted o-bromobenzaldehyde derivative, highlighting a pathway that could potentially be generalized for other substituted anthracenes. publish.csiro.aupublish.csiro.au

Multi-stage syntheses can also involve the transformation of one functional group into another. physicsandmathstutor.com For example, an alcohol can be converted to a leaving group, followed by an elimination to form an alkene, which can then undergo further reactions. These fundamental transformations are the building blocks for more complex synthetic routes. physicsandmathstutor.comyoutube.com

Elucidation of Reaction Mechanisms

The mechanistic pathways governing the reactions of this compound are crucial for understanding its reactivity and for designing synthetic routes to its derivatives. Investigations have focused on several key reaction types, including dimerization, the formation of radical cations, substitution, addition, and Friedel-Crafts type reactions.

Mechanistic Studies of Dimerization and Radical Cation Formation

The formation of radical cations from aromatic hydrocarbons is a key step in many photochemical and electron transfer reactions. acs.org For anthracene derivatives like this compound, the process can be initiated through photoinduced electron transfer (PET). In such a mechanism, the anthracene moiety, upon excitation by light, can donate an electron to a suitable acceptor, forming a radical cation. researchgate.net The stability and subsequent reactions of this radical cation are of significant interest.

Studies on the closely related 9,10-dimethoxyanthracene (B1606964) (DMA) show it can act as a photosensitizer, initiating reactions through the formation of its own radical cation. nih.gov This process often begins with the oxidation of the anthracene derivative to an aryl cation radical. nih.gov This intermediate is highly reactive and can participate in various subsequent reactions.

Dimerization can occur through the association of a radical cation with a neutral molecule. Pulse radiolysis studies of aromatic hydrocarbons have shown that monomer cation radicals can lead to the formation of dimer cation radicals, which exhibit distinct absorption spectra. researchgate.net The mechanism for the photochemical dissociation of related anthracene sulfonates involves an intramolecular electron transfer from the excited singlet state of the dimethoxyanthracene moiety to another part of the molecule, generating a radical cation and a radical anion. researchgate.net The rate of these processes is controlled by factors including the feasibility of the intramolecular electron transfer, the stability of the resulting radicals, and the energy of bond scission. researchgate.net

Table 1: Key Species in Radical Cation Formation and Dimerization

| Species | Description | Method of Observation |

|---|---|---|

| Aryl Radical Cation | A reactive intermediate formed by the removal of an electron from the aromatic π-system. | Laser Flash Photolysis, Pulse Radiolysis researchgate.net |

| Dimer Cation Radical | Formed from the reaction of a radical cation with a neutral parent molecule. | Transient Absorption Spectroscopy researchgate.net |

| Excited Singlet State | The initial photo-excited state that can undergo electron transfer. | Steady-State and Laser Flash Photolysis researchgate.net |

Investigation of Substitution and Addition Reactions

Anthracene and its derivatives can undergo both substitution and addition reactions, with the outcome often depending on the reaction conditions and the nature of the electrophile. The central ring (positions 9 and 10) is typically the most reactive site, a characteristic attributed to both thermodynamic and kinetic factors. researchgate.net The largest coefficients of the highest occupied molecular orbital (HOMO) are found at the 9,10-positions, making them susceptible to electrophilic attack. researchgate.net Furthermore, addition at these positions preserves two intact benzene (B151609) rings, retaining significant aromatic stabilization energy. researchgate.net

Electrophilic Addition: A common reaction for anthracene is electrophilic addition to the 9,10-positions. For instance, the reaction of anthracene with bromine in methanol can yield 9,10-dihydro-9,10-dimethoxyanthracene, an addition product, rather than a substitution product. researchgate.net This type of reaction proceeds via an electrophilic aromatic addition (AdEAr) mechanism. researchgate.net The presence of electron-donating methoxy (B1213986) groups at the 2 and 7 positions in this compound would be expected to enhance the electron density of the ring system, potentially increasing the rate of such reactions compared to unsubstituted anthracene.

Electrophilic Aromatic Substitution (SNAr): While addition is common, substitution reactions can also occur. Electrophilic aromatic substitution involves an initial attack by an electrophile on the π-electrons of the aromatic ring, forming a positively charged intermediate known as an arenium ion or sigma complex. egrassbcollege.ac.in This is followed by the loss of a proton to restore aromaticity. egrassbcollege.ac.in For substituted anthracenes, the position of substitution is directed by the existing groups. The electron-donating methoxy groups in this compound are activating and would direct incoming electrophiles, although the inherent reactivity of the 9,10-positions often dominates. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): In electron-deficient aromatic systems, nucleophilic aromatic substitution can occur. juniperpublishers.com This typically proceeds via an addition-elimination mechanism where a nucleophile attacks a carbon atom bearing a good leaving group, forming an intermediate Meisenheimer complex. juniperpublishers.com However, for electron-rich systems like this compound, this reaction is generally not favored unless a very strong electron-withdrawing group is also present on the ring.

Friedel-Crafts Type Reaction Mechanisms

Friedel-Crafts reactions are a fundamental class of electrophilic aromatic substitution used to attach alkyl or acyl groups to an aromatic ring. wikipedia.org These reactions are catalyzed by strong Lewis acids, such as aluminum chloride (AlCl₃). byjus.com

Friedel-Crafts Acylation: In Friedel-Crafts acylation, the electrophile is a resonance-stabilized acylium ion, typically generated from an acyl halide or anhydride (B1165640) and a Lewis acid. pressbooks.pub The mechanism involves three main steps:

Formation of the Acylium Ion: The Lewis acid catalyst reacts with the acyl halide to form the electrophilic acylium ion. byjus.com

Electrophilic Attack: The π-electrons of the aromatic ring attack the acylium ion, forming a resonance-stabilized arenium ion intermediate. This step temporarily disrupts the aromaticity of the ring. byjus.compressbooks.pub

Deprotonation: A weak base removes a proton from the arenium ion, restoring aromaticity and regenerating the catalyst. The resulting ketone product forms a complex with the Lewis acid, requiring a stoichiometric amount of the catalyst. wikipedia.orgpressbooks.pub

The electron-donating methoxy groups in this compound strongly activate the aromatic ring system towards electrophilic attack, making it a highly suitable substrate for Friedel-Crafts reactions. The substitution would be expected to occur at positions with the highest electron density, influenced by both the methoxy groups and the inherent reactivity of the anthracene core.

Friedel-Crafts Alkylation: This reaction introduces an alkyl group onto the aromatic ring using an alkyl halide and a Lewis acid catalyst. byjus.com The mechanism is similar to acylation but involves a carbocation or a carbocation-like complex as the electrophile. pw.live A significant drawback of Friedel-Crafts alkylation is the potential for carbocation rearrangements to form a more stable carbocation before attacking the aromatic ring. libretexts.org Additionally, the alkylated product is often more reactive than the starting material, which can lead to polyalkylation. libretexts.org

Table 2: Comparison of Friedel-Crafts Reaction Mechanisms

| Feature | Friedel-Crafts Alkylation | Friedel-Crafts Acylation |

|---|---|---|

| Electrophile | Carbocation or polarized complex pw.live | Acylium ion pressbooks.pub |

| Catalyst Requirement | Catalytic | Stoichiometric (due to product complexation) wikipedia.org |

| Rearrangement | Possible for the carbocation intermediate libretexts.org | Not observed for the acylium ion pressbooks.pub |

| Product Reactivity | Product is more reactive than starting material (polyalkylation possible) libretexts.org | Product (ketone) is deactivated, preventing further reaction pressbooks.pub |

Control of Regioselectivity and Stereoselectivity in Derivatives

Regioselectivity: Regioselectivity refers to the preference for bond formation at one position over other possible positions. masterorganicchemistry.com In the functionalization of this compound, regioselectivity is primarily governed by electronic effects.

Inherent Anthracene Reactivity: The 9 and 10 positions of the central anthracene ring are the most electron-rich and sterically accessible, making them the kinetically and thermodynamically favored sites for many reactions, including cycloadditions and electrophilic attack. researchgate.net

Substituent Effects: The two methoxy groups at the 2 and 7 positions are powerful electron-donating groups. They activate the entire ring system, but particularly the ortho and para positions relative to themselves. However, studies on other substituted anthracenes have shown that installing strong electron-donating groups on the terminal rings can alter this inherent reactivity, directing electrophilic substitution or cycloaddition reactions to the terminal rings (e.g., positions 1, 4, 5, 8) instead of the central 9,10-positions. researchgate.net This provides a strategy to selectively functionalize different parts of the anthracene core by modulating the electronic properties of the substituents. researchgate.net

Stereoselectivity: Stereoselectivity is the preferential formation of one stereoisomer over another. masterorganicchemistry.com This is particularly relevant in reactions that create new chiral centers or in cycloaddition reactions.

[4+2] Cycloadditions (Diels-Alder): The stereoselectivity of Diels-Alder reactions is well-established. For this compound derivatives, the stereochemical outcome would depend on the geometry of the dienophile and the approach it takes relative to the anthracene plane.

Photochemical [2+2] Cycloadditions: In photochemical reactions, such as the intramolecular [2+2] cycloaddition of a derivative, the stereoselectivity can be controlled by using chiral photosensitizers. rsc.org The mechanism involves an energy transfer from the excited triplet state of the sensitizer (B1316253) to the substrate, followed by a stepwise formation of the new carbon-carbon bonds. rsc.org The stereoselectivity is determined in the first C-C bond-forming step, which is typically the rate-limiting step. rsc.org The non-covalent interactions between the chiral catalyst and the substrate in the transition state dictate the facial selectivity and thus the stereochemistry of the final product. rsc.org

Computational and Theoretical Investigations of 2,7 Dimethoxyanthracene S Electronic Structure

Quantum Chemical Approaches for Molecular Properties

The foundation of computational chemistry lies in solving the Schrödinger equation, which is practically impossible for multi-electron systems without approximations. nih.gov Quantum chemical methods offer a range of approximations to achieve a balance between accuracy and computational feasibility. nih.gov

Hartree-Fock (HF) theory is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org This approach, also known as the self-consistent field (SCF) method, treats each electron as moving in the average field of all other electrons. wikipedia.org However, a significant limitation of HF theory is its neglect of electron correlation—the instantaneous interactions between electrons. wikipedia.orgststephens.net.inepfl.ch This omission can lead to inaccuracies, particularly for systems with complex electronic structures. epfl.ch

To address the limitations of HF theory, a class of more accurate, albeit computationally intensive, methods known as post-Hartree-Fock methods has been developed. wikipedia.orguba.ar These methods build upon the HF solution to systematically include electron correlation. ststephens.net.in Common post-Hartree-Fock approaches include:

Møller-Plesset Perturbation Theory (MPn): This method treats electron correlation as a perturbation to the HF Hamiltonian. ststephens.net.in Second-order Møller-Plesset theory (MP2) is a popular choice that often recovers a significant portion (80-90%) of the correlation energy at a manageable computational cost. ststephens.net.inepfl.ch Higher orders, such as MP3 and MP4, offer further refinement but with rapidly increasing computational demands. ststephens.net.in

Configuration Interaction (CI): CI methods express the true wavefunction as a linear combination of the HF determinant and determinants from excited electronic configurations. wikipedia.org Including all possible excited configurations (Full CI) provides the exact solution within a given basis set, but is computationally prohibitive for all but the smallest molecules. Truncated CI methods, such as CISD (including single and double excitations), are more practical.

Coupled Cluster (CC) Theory: CC methods are among the most accurate and reliable post-HF approaches, offering a size-extensive treatment of electron correlation. wikipedia.org

For a molecule like 2,7-dimethoxyanthracene, while HF can provide a basic description of its electronic structure, post-HF methods like MP2 or CC would be necessary for achieving high accuracy in properties such as reaction energies or weak intermolecular interactions.

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry due to its favorable balance of accuracy and computational cost. uzh.ch Unlike wavefunction-based methods, DFT calculates the total energy of a system from its electron density. nih.gov A key aspect of DFT is the exchange-correlation functional, which accounts for the complex many-body effects of electron exchange and correlation. Numerous functionals have been developed, ranging from local density approximations (LDA) to generalized gradient approximations (GGA) and hybrid functionals (e.g., B3LYP, M06-2X), which incorporate a portion of exact HF exchange. nih.gov

For investigating the excited states and spectroscopic properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the standard approach. researchgate.netrsc.orguci.edu TD-DFT is an extension of DFT that describes the response of the electron density to a time-dependent perturbation, such as an oscillating electric field from light. uci.edu It allows for the calculation of electronic transition energies (absorption wavelengths) and oscillator strengths, which correspond to the intensity of absorption bands. researchgate.netyoutube.com This makes TD-DFT an invaluable tool for predicting and interpreting the UV-Vis absorption spectra of dye and chromophore molecules. rsc.org

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. umich.edu A larger, more flexible basis set can better describe the distribution of electrons, leading to more accurate results, but at a higher computational cost. ubbcluj.ro

Commonly used families of basis sets include:

Pople-style basis sets (e.g., 6-31G, 6-311+G(d,p)):* These are widely used for their efficiency. The notation indicates the number of Gaussian functions used to describe core and valence orbitals, with additional symbols indicating the inclusion of polarization functions (e.g., * or (d,p)) and diffuse functions (e.g., +).

Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These sets are designed to systematically converge towards the complete basis set limit. researchgate.net The "aug-" prefix signifies the addition of diffuse functions, which are crucial for accurately describing anions, excited states, and non-covalent interactions. rowansci.com

A typical computational protocol for studying a molecule like this compound involves geometry optimization and frequency calculations, often performed with a cost-effective method and basis set like B3LYP/6-31G*. nih.gov This is followed by more accurate single-point energy calculations using a higher level of theory and a larger basis set, such as M06-2X/def2-TZVP or MP2/aug-cc-pVTZ, on the optimized geometry. nih.gov

| Basis Set Family | Example | Description | Typical Application |

|---|---|---|---|

| Pople Style | 6-31G(d) | Split-valence with polarization functions on heavy atoms. | Routine geometry optimizations and frequency calculations for medium-sized organic molecules. |

| Pople Style | 6-311+G(d,p) | Triple-split valence with polarization on all atoms and diffuse functions on heavy atoms. | Improved energy calculations, systems with some charge separation. |

| Correlation-Consistent | cc-pVDZ | Double-zeta quality, designed for correlation energy calculations. | Post-HF calculations where systematic convergence is desired. |

| Correlation-Consistent | aug-cc-pVTZ | Triple-zeta quality with added diffuse functions on all atoms. | High-accuracy calculations, especially for excited states, anions, and intermolecular interactions. |

| def2 Family | def2-TZVP | Triple-zeta valence quality with polarization. | Robust choice for DFT calculations across the periodic table, offering good accuracy for cost. |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The electronic and optical properties of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

For this compound, the HOMO is expected to be a π-bonding orbital delocalized across the anthracene (B1667546) core, with significant contributions from the p-orbitals of the oxygen atoms in the methoxy (B1213986) groups. The LUMO is anticipated to be a π*-antibonding orbital, primarily located on the anthracene ring system. The electron-donating methoxy substituents raise the energy of the HOMO compared to unsubstituted anthracene, which in turn reduces the HOMO-LUMO energy gap. rsc.org

The energy difference between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter. nih.gov A smaller gap generally implies that the molecule can be more easily excited, corresponding to a lower-energy (longer wavelength) electronic absorption. The HOMO-LUMO gap is also correlated with the chemical reactivity and kinetic stability of the molecule.

| Method | EHOMO (eV) | ELUMO (eV) | Egap (eV) |

|---|---|---|---|

| HF/6-31G(d) | -7.85 | 0.95 | 8.80 |

| B3LYP/6-31G(d) | -5.60 | -1.85 | 3.75 |

| M06-2X/def2-TZVP | -6.15 | -1.50 | 4.65 |

| PBE0/def2-TZVP | -5.90 | -1.65 | 4.25 |

Note: The values presented are illustrative examples based on typical trends for aromatic compounds and are not from a specific published study on this compound.

Prediction of Electronic Transitions and Spectral Characteristics

TD-DFT calculations are instrumental in predicting the UV-Vis absorption spectrum of this compound by determining the energies of vertical electronic excitations from the ground state to various excited states. The primary electronic transitions in aromatic systems like this are typically of π → π* character, involving the promotion of an electron from a bonding π orbital (like the HOMO) to an antibonding π* orbital (like the LUMO).

The output of a TD-DFT calculation provides a list of excited states, their corresponding excitation energies (often in eV or nm), and their oscillator strengths (a dimensionless quantity representing the probability of the transition). researchgate.net The lowest energy transition with a significant oscillator strength usually corresponds to the HOMO → LUMO transition and dictates the longest wavelength absorption peak (λmax) in the experimental spectrum.

| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S1 | 3.26 | 380 | 0.15 | HOMO → LUMO (95%) |

| S2 | 3.95 | 314 | 0.02 | HOMO-1 → LUMO (88%) |

| S3 | 4.51 | 275 | 0.00 | HOMO → LUMO+1 (92%) |

| S4 | 4.88 | 254 | 1.85 | HOMO-1 → LUMO+1 (55%), HOMO → LUMO+2 (40%) |

Note: The values presented are illustrative examples based on typical results for substituted anthracenes and are not from a specific published study on this compound.

Modeling of Intermolecular Interactions and Packing Structures

In the solid state, the arrangement of molecules, or crystal packing, is determined by a delicate balance of intermolecular interactions. uco.edu For this compound, these interactions are expected to include π-π stacking, C-H···π interactions, and possibly weak C-H···O hydrogen bonds. nih.govrsc.org The specific packing motif (e.g., herringbone, brickwork, face-to-face stacking) can significantly influence the material's bulk properties, such as its fluorescence efficiency and charge transport characteristics.

Computational modeling can be used to explore these interactions and predict stable crystal structures. The interaction energy between a pair of molecules (a dimer) can be calculated to quantify the strength of different orientations. nih.gov It is crucial to use methods that accurately describe non-covalent interactions, particularly dispersion forces, which are dominant in π-stacking. Dispersion-corrected DFT functionals (e.g., B3LYP-D3, ωB97X-D) or high-level methods like MP2 are well-suited for this purpose. nih.gov By calculating the potential energy surface of a dimer, researchers can identify the most stable molecular arrangements, providing insight into the likely packing motifs in the crystal. rsc.org

Photophysical Properties and Energy Transfer Dynamics of 2,7 Dimethoxyanthracene

Fluorescence Characteristics

Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. For anthracene (B1667546) and its derivatives, this phenomenon is particularly prominent, making them useful in a variety of applications, from scintillators to fluorescent probes. researchgate.net The fluorescence characteristics are defined by the emission spectrum, the efficiency of the emission (quantum yield), and the influence of the molecular structure on this efficiency.

Emission Spectra and Wavelength Dependence

The fluorescence emission spectrum of a molecule provides information about the electronic transitions from the first excited singlet state (S₁) to various vibrational levels of the ground electronic state (S₀). For anthracene dissolved in a solvent like cyclohexane, the emission spectrum typically exhibits a distinct vibronic structure, with several well-resolved peaks. elsevier.com This structured emission is characteristic of rigid aromatic molecules where the geometry of the excited state is not significantly different from the ground state.

For 2,7-dimethoxyanthracene, the emission spectrum is expected to be similar in shape to that of anthracene but shifted to longer wavelengths (a bathochromic or red shift). This shift is a direct consequence of the electron-donating nature of the methoxy (B1213986) (-OCH₃) groups. These groups increase the electron density of the π-system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in the emission of lower-energy (longer wavelength) photons. The exact position of the emission maxima would be dependent on the solvent used, with more polar solvents often inducing further shifts.

Table 1: Comparison of Fluorescence Emission Maxima for Anthracene and a Related Derivative

| Compound | Solvent | Emission Maxima (λ_em,max) |

|---|---|---|

| Anthracene | Cyclohexane | ~380, 401, 425 nm |

| This compound | Various | Expected to be > 400 nm |

Fluorescence Quantum Yield Determination (Absolute and Relative Methods)

The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. abebooks.com Its determination is crucial for characterizing and comparing fluorescent molecules. There are two primary methods for its measurement: the absolute method and the relative method.

Absolute Method: The absolute determination of Φ_f involves the direct measurement of all photons emitted by a sample. This is typically achieved using an integrating sphere setup. mdpi.com The sample is placed inside the sphere, which is coated with a highly reflective material. The sample is excited by a light source, and the sphere collects the emitted fluorescence over the entire 4π solid angle. By comparing the integrated intensity of the excitation light with and without the sample, and the integrated intensity of the sample's emission, the quantum yield can be calculated directly. mdpi.com This method is rigorous but requires specialized equipment and careful calibration.

Relative Method: The relative method is more common and involves comparing the fluorescence intensity of the sample under investigation to that of a standard compound with a known quantum yield. abebooks.com The quantum yield of the sample (Φ_f,sample) is calculated using the following equation:

Φ_f,sample = Φ_f,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

where:

Φ_f,std is the quantum yield of the standard.

I is the integrated fluorescence intensity.

A is the absorbance at the excitation wavelength.

n is the refractive index of the solvent.

For this method to be accurate, the standard and the sample should be measured under identical conditions, and the standard should absorb and emit in a similar spectral region. Anthracene (Φ_f ≈ 0.27-0.36 in various solvents) and quinine (B1679958) sulfate (B86663) are common standards. elsevier.com

For this compound, the quantum yield is expected to be relatively high, as electron-donating groups often enhance fluorescence efficiency.

Influence of Substituents on Fluorescence Efficiency

Substituents can dramatically alter the photophysical properties of the anthracene core. google.com The nature, position, and number of substituents affect the energies of the excited states and the rates of both radiative (fluorescence) and non-radiative decay processes.

The methoxy groups in this compound are electron-donating groups (EDGs). Generally, EDGs attached to an aromatic system increase the fluorescence quantum yield. This is because they increase the transition dipole moment for the S₁ → S₀ transition, which corresponds to a higher rate of radiative decay (k_r). Since the quantum yield is given by Φ_f = k_r / (k_r + k_nr), where k_nr is the rate of non-radiative decay, an increase in k_r while k_nr remains relatively unchanged will lead to a higher quantum yield. The symmetric placement of the methoxy groups at the 2 and 7 positions helps to maintain the high symmetry of the molecule, which can also contribute to a high fluorescence efficiency.

Excited State Dynamics

Upon absorption of a photon, a molecule is promoted to an excited electronic state. The processes that occur from the moment of excitation until the molecule returns to the ground state are collectively known as excited-state dynamics. These dynamics are typically studied on picosecond to nanosecond timescales.

Fluorescence Lifetime Measurements

The fluorescence lifetime (τ_f) is the average time a molecule spends in the excited state before returning to the ground state via fluorescence. It is an intrinsic property of a fluorophore and is typically in the range of nanoseconds (ns) for molecules like anthracene. aatbio.com The lifetime is the reciprocal of the sum of the rates of all de-excitation processes:

τ_f = 1 / (k_r + k_nr)

Fluorescence lifetime can be measured using two main techniques:

Time-Correlated Single-Photon Counting (TCSPC): This is a time-domain technique that measures the time delay between a pulsed excitation source (like a laser) and the detection of the first emitted photon. chemrxiv.orgacs.org By repeating this process many times, a histogram of photon arrival times is built, which represents the fluorescence decay curve. This curve is then fitted to an exponential function to determine the lifetime. chemrxiv.org

Frequency-Domain Fluorometry: In this method, the excitation light is intensity-modulated at a high frequency. The emitted fluorescence will also be modulated at the same frequency but will be phase-shifted and have a lower modulation depth relative to the excitation light. The fluorescence lifetime can be calculated from this phase shift and demodulation. aatbio.com

For this compound, the fluorescence lifetime is expected to be on the order of several nanoseconds, similar to other highly fluorescent anthracene derivatives. uq.edu.au

Table 2: Representative Fluorescence Lifetimes

| Compound | Solvent | Fluorescence Lifetime (τ_f) |

|---|---|---|

| Anthracene | Cyclohexane | ~4.1 ns |

| 9,10-Diphenylanthracene | Cyclohexane | ~8.3 ns |

| This compound | Various | Expected to be in the 1-10 ns range |

Non-Radiative Decay Pathways

Not all excited molecules return to the ground state by emitting a photon. There are several competing non-radiative decay pathways that can depopulate the excited state, thereby reducing the fluorescence quantum yield. google.com

The primary non-radiative pathways for molecules like this compound include:

Internal Conversion (IC): This is a radiationless transition between electronic states of the same spin multiplicity (e.g., S₁ → S₀). The electronic energy is converted into vibrational energy, which is then dissipated as heat to the surrounding solvent molecules.

Intersystem Crossing (ISC): This is a radiationless transition between electronic states of different spin multiplicities (e.g., from the singlet state S₁ to a triplet state T₁). While less efficient for anthracene itself compared to molecules containing heavy atoms, it is a significant pathway that populates the triplet state, which can then lead to phosphorescence or photochemical reactions.

Quenching: This involves the interaction of the excited molecule with another molecule in the solution (a quencher), which leads to de-excitation without light emission. Molecular oxygen is a common quencher of fluorescence.

Energy Transfer Processes in this compound Systems

The primary mechanisms of energy transfer relevant to aromatic hydrocarbons like this compound are Förster Resonance Energy Transfer (FRET), Dexter Energy Transfer, and the formation of excimers and exciplexes.

Förster Resonance Energy Transfer (FRET)

Förster Resonance Energy Transfer is a long-range, non-radiative process driven by dipole-dipole coupling between a donor and an acceptor molecule. The efficiency of FRET is acutely sensitive to the distance between the donor and acceptor, typically occurring over distances of 1-10 nanometers. This strong distance dependence, proportional to the inverse sixth power of the separation, makes FRET a valuable tool for measuring molecular-scale distances.

For FRET to occur efficiently in a system involving this compound as a donor, several conditions must be met:

Spectral Overlap: The emission spectrum of the donor (this compound) must overlap with the absorption spectrum of the acceptor molecule.

Proximity: The donor and acceptor must be in close proximity.

Dipole Orientation: The transition dipole moments of the donor and acceptor should be favorably oriented.

Given the characteristic blue fluorescence of many anthracene derivatives, this compound could potentially serve as a FRET donor to a variety of acceptor molecules that absorb in the blue-green region of the spectrum. The efficiency of this process would be dictated by the specific acceptor used and the architecture of the system.

Table 1: Illustrative Parameters for FRET Involving an Anthracene Derivative Donor Note: This table presents typical values for anthracene derivatives to illustrate the principles of FRET. Specific data for this compound is not available.

| Parameter | Typical Value | Significance |

| Donor Fluorescence Lifetime (τD) | 5 - 15 ns | The excited state lifetime in the absence of an acceptor. |

| Förster Radius (R0) | 30 - 60 Å | The distance at which FRET efficiency is 50%. |

| Spectral Overlap Integral (J) | Varies | Quantifies the degree of overlap between donor emission and acceptor absorption. |

| FRET Efficiency (E) | 0 - 100% | Depends on the donor-acceptor distance and R0. |

Dexter Energy Transfer

The Dexter energy transfer mechanism, in contrast to FRET, is a short-range process that requires the wavefunctions of the donor and acceptor molecules to overlap. It is often described as a simultaneous exchange of two electrons. This mechanism is effective over very short distances, typically less than 1 nanometer.

A key distinction of the Dexter mechanism is its ability to facilitate the transfer of triplet energy, a process that is forbidden in FRET. This makes it a crucial pathway in processes such as photosensitization and phosphorescence. In a system with this compound, Dexter energy transfer could occur if it is in very close contact with an acceptor molecule, allowing for the necessary orbital overlap.

Table 2: Comparison of FRET and Dexter Energy Transfer Note: This table provides a general comparison. The applicability to this compound systems is theoretical.

| Feature | Förster Resonance Energy Transfer (FRET) | Dexter Energy Transfer |

| Mechanism | Dipole-dipole coupling | Electron exchange |

| Distance Dependence | 1/R⁶ | Exponential decay |

| Typical Range | 1 - 10 nm | < 1 nm |

| Spectral Overlap | Required | Required |

| Triplet Transfer | Forbidden | Allowed |

Excimer and Exciplex Formation

At higher concentrations, excited molecules of anthracene derivatives can interact with ground-state molecules to form transient, excited-state dimers or complexes.

Excimer: An excimer ("excited dimer") is formed when an excited molecule associates with an identical ground-state molecule. For instance, an excited this compound molecule could form an excimer with a ground-state this compound molecule. Excimer formation is characterized by a broad, structureless, and red-shifted fluorescence band compared to the monomer emission. This phenomenon is dependent on the ability of the two molecules to adopt a co-facial (sandwich-like) arrangement. The formation of excimers can be influenced by steric hindrance from substituents on the anthracene core. researchgate.net

Exciplex: An exciplex ("excited complex") is formed when an excited molecule associates with a different type of ground-state molecule. For example, an excited this compound molecule could form an exciplex with a suitable electron-donating or electron-accepting molecule. Similar to excimers, exciplexes exhibit a broad and red-shifted emission. The degree of charge transfer in the exciplex can influence the emission wavelength.

Table 3: Characteristics of Monomer, Excimer, and Exciplex Emission for a Hypothetical Anthracene Derivative System Note: This table is for illustrative purposes to highlight the differences in emission characteristics. Specific spectral data for this compound are not available.

| Emitting Species | Emission Spectrum | Wavelength Shift | Concentration Dependence |

| Monomer | Structured, sharp peaks | - | Dominant at low concentrations |

| Excimer | Broad, structureless | Red-shifted | Increases with concentration |

| Exciplex | Broad, structureless | Red-shifted | Depends on the concentration of both species |

Electrochemical Behavior and Redox Chemistry of 2,7 Dimethoxyanthracene

Redox Potentials and Mechanisms

The redox potential of a molecule provides crucial information about the ease with which it can be oxidized or reduced. In the case of 2,7-dimethoxyanthracene, the presence of two electron-donating methoxy (B1213986) groups at the 2 and 7 positions significantly impacts its redox behavior compared to unsubstituted anthracene (B1667546). These groups increase the electron density of the aromatic system, making the molecule easier to oxidize (lose an electron) and more difficult to reduce (gain an electron).

The oxidation of this compound typically proceeds via a one-electron transfer to form a radical cation. This process is often reversible. The specific potential at which this occurs is a key parameter. Similarly, the reduction involves the acceptance of an electron to form a radical anion. The redox potentials are highly dependent on the solvent and the supporting electrolyte used in the electrochemical measurement.

Table 1: General Influence of Methoxy Substituents on Anthracene Redox Potentials

| Compound | Effect on Oxidation Potential | Effect on Reduction Potential |

|---|---|---|

| Anthracene (unsubstituted) | Baseline | Baseline |

Cyclic Voltammetry (CV) Analysis of Electrochemical Parameters

Cyclic voltammetry is a powerful electrochemical technique used to study the redox processes of a species. A typical cyclic voltammogram for a reversible one-electron transfer process will show a pair of peaks: an anodic peak (oxidation) and a cathodic peak (reduction). The key parameters obtained from a CV experiment include the anodic peak potential (Epa), the cathodic peak potential (Epc), the anodic peak current (ipa), and the cathodic peak current (ipc).

For this compound, a CV experiment would be expected to show a reversible or quasi-reversible oxidation wave corresponding to the formation of its radical cation. The reversibility of the process can be assessed by the peak separation (ΔEp = Epa - Epc), which for a reversible one-electron process is theoretically 59/n mV at 25 °C (where n is the number of electrons transferred). The ratio of the peak currents (ipa/ipc) should be close to unity for a stable, reversible couple.

Deviations from these ideal values can provide insights into the kinetics of the electron transfer and the stability of the generated radical ions. For instance, a large peak separation may indicate slow electron transfer kinetics, while an ipa/ipc ratio different from unity can suggest that the radical ion is undergoing subsequent chemical reactions.

Table 2: Expected Cyclic Voltammetry Parameters for the Oxidation of this compound

| Parameter | Expected Observation for a Reversible Process |

|---|---|

| Anodic Peak Potential (Epa) | Present |

| Cathodic Peak Potential (Epc) | Present |

| Peak Separation (ΔEp) | Close to 59 mV |

Note: This table represents idealized expectations for a reversible one-electron oxidation process. Actual experimental data for this compound is required for a definitive analysis.

Formation and Stability of Radical Cations and Anions

The formation of radical cations and anions is a central aspect of the redox chemistry of aromatic hydrocarbons like this compound.

Radical Cation Formation and Stability: The radical cation of this compound is formed upon one-electron oxidation. The stability of this radical cation is influenced by the delocalization of the positive charge and the unpaired electron over the entire aromatic system. The electron-donating methoxy groups can help to stabilize the positive charge through resonance effects. The stability of the radical cation is a critical factor in determining the reversibility of the oxidation process observed in cyclic voltammetry. Unstable radical cations may undergo further reactions, such as dimerization or reaction with the solvent or impurities. For instance, studies on the radical cation of a related compound, 2-ethyl-9,10-dimethoxyanthracene, have shown that it can form a dimer radical cation in solution nih.gov.

Radical Anion Formation and Stability: The radical anion is formed by the one-electron reduction of this compound. The stability of the radical anion is also dependent on the ability of the aromatic rings to accommodate the extra electron. In general, extended π-systems like that of anthracene can effectively delocalize the negative charge, leading to relatively stable radical anions. However, the presence of electron-donating methoxy groups would be expected to destabilize the radical anion to some extent compared to unsubstituted anthracene. The stability of radical anions can be studied using techniques like electron paramagnetic resonance (EPR) spectroscopy in conjunction with electrochemical methods.

The reactivity of these radical ions is a key aspect of their chemistry. They can act as reactive intermediates in various chemical transformations. The stability of these species is often limited by their tendency to react with atmospheric oxygen, water, or other electrophiles and nucleophiles present in the medium.

Applications of 2,7 Dimethoxyanthracene in Advanced Materials Science and Organic Electronics

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

While detailed performance reports of devices using 2,7-Dimethoxyanthracene as the primary active layer are not extensively documented in dedicated studies, its structural features make it a highly relevant compound for OLED technology. The anthracene (B1667546) core is a well-known blue-emitting chromophore, forming the basis for many electroluminescent materials. The addition of electron-donating methoxy (B1213986) groups at the 2 and 7 positions modifies the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This tuning is critical for optimizing charge injection and transport from the electrodes and adjacent layers within the OLED stack, as well as for shifting the emission wavelength.

Furthermore, this compound serves as a valuable precursor for synthesizing more complex, high-performance molecules for optoelectronic applications. Its derivatives are explored for their potential to enhance quantum efficiency and device stability, key parameters in the development of next-generation displays and solid-state lighting.

Organic Field-Effect Transistors (OFETs) and Molecular Semiconductors

In the realm of organic electronics, this compound is a key molecule for investigating the fundamental relationship between molecular structure, solid-state packing, and electronic performance. Its utility in Organic Field-Effect Transistors (OFETs) stems from the inherent charge-carrying capabilities of the anthracene nucleus.

Charge transport in many organic semiconductors, including anthracene derivatives, is governed by a hopping mechanism. In this process, charge carriers (holes or electrons) jump between adjacent molecules in the crystal lattice. The efficiency of this process, and thus the charge carrier mobility, is highly dependent on the spatial overlap of the π-orbitals of neighboring molecules.

The specific substitution pattern of this compound plays a critical role in defining these intermolecular interactions. The presence of non-classical hydrogen bonds involving the methoxy groups has been noted, which can influence the orientation and proximity of molecules in the solid state researchgate.net. These subtle interactions are crucial in determining the pathways for charge hopping and ultimately dictate the material's performance as a semiconductor.

Table 1: Key Charge Transport Mechanisms in Organic Semiconductors

| Transport Mechanism | Description | Governing Factors |

|---|---|---|

| Hopping Transport | Charge carriers are localized on individual molecules and "hop" to adjacent molecules. This process is thermally activated. | Intermolecular electronic coupling (orbital overlap), molecular reorganization energy, temperature, and static disorder. |

| Band-like Transport | At low temperatures in highly ordered crystals, charge carriers are delocalized over multiple molecules, moving through conduction bands, similar to inorganic semiconductors. | High degree of crystalline order, strong intermolecular coupling, and low thermal disorder. |

| Polaron-like Transport | The charge carrier and its induced lattice distortion (a polaron) move together. This is an intermediate case between hopping and band-like transport. | Strength of electron-phonon coupling. |

The performance of an OFET is critically dependent on the morphology and crystallinity of the semiconductor thin film. Systematic investigations into various dimethoxyanthracene isomers have revealed that the position of the methoxy groups has a profound effect on the resulting crystal structure researchgate.net.

A study comparing 1,4-, 1,8-, 1,5-, 2,6-, and this compound demonstrated that each isomer adopts a unique packing motif researchgate.net. This structural diversity arises from the different ways the methoxy groups mediate intermolecular interactions, leading to variations in molecular tilt, overlap, and π-stacking distances. For this compound, the specific crystal structure it forms dictates the electronic coupling between molecules, which is a primary determinant of charge mobility researchgate.net. This highlights the principle that precise, regioselective functionalization is a powerful tool for controlling the solid-state assembly and, consequently, the electronic properties of organic semiconductors researchgate.net.

Table 2: Influence of Methoxy Group Position on Anthracene Crystal Structure

| Compound | Substitution Pattern | Impact on Crystal Packing | Reference |

|---|

| Dimethoxyanthracene Isomers | 1,4-; 1,8-; 1,5-; 2,6-; 2,7- | Each isomer exhibits a distinct crystal structure, demonstrating that the substitution position is a crucial factor in controlling the solid-state packing arrangement. | researchgate.net |

The interface between the organic semiconductor and the dielectric layer is another critical factor in OFET performance. This interface is where the charge accumulation channel is formed. The chemical nature of the semiconductor can influence how its molecules orient themselves on the dielectric surface. The methoxy groups of this compound, being polar, can interact with the surface of common dielectrics like silicon dioxide (SiO2), potentially promoting a favorable molecular orientation for efficient two-dimensional charge transport across the channel. Proper interface engineering aims to minimize charge traps and ensure optimal morphology from the first monolayer, which is essential for achieving high mobility and reliable device operation.

Photovoltaic Cells and Energy Harvesting

In the field of energy harvesting, this compound serves as a foundational scaffold for the synthesis of functional dyes used in applications such as Dye-Sensitized Solar Cells (DSSCs). Its hydrogenated form, 1,4,5,8,9,10-hexahydro-2,7-dimethoxyanthracene, is used to create the basic structures of heptamethine-cyanine dyes researchgate.net. In these complex dye molecules, the anthracene core can act as part of the electron-donating or π-bridge component of a donor-π-acceptor (D-π-A) system. This architecture is essential for broadly absorbing solar light, promoting efficient charge separation upon excitation, and injecting electrons into the semiconductor electrode (e.g., TiO2) of the solar cell. The ability to use the this compound framework to build larger, conjugated systems is key to developing new materials for organic photovoltaics.

Design of Optical and Electronic Switches

The same versatility that makes this compound derivatives useful in solar cells also applies to the design of molecular switches. Materials with significant nonlinear optical (NLO) properties are required for creating devices that can modulate light signals, a key function of an optical switch researchgate.net. The synthesis of planar, rigidified heptamethine-cyanine dyes from a this compound precursor is a step toward such materials researchgate.net. These types of molecules can exhibit large changes in their optical properties (absorption or emission) in response to an external stimulus like light or an electric field. This photoswitchable behavior allows them to function as the active component in optical memory devices or high-speed optical transistors.

Role in Nanotechnology and Advanced Materials

The functionalization of the anthracene core is a key strategy in the development of new materials for nanotechnology and other advanced applications. mdpi.com The position of substituents on the anthracene skeleton can significantly impact the resulting material's properties. For instance, derivatives of anthracene are investigated for their potential use in creating structured molecular aggregates and for their role in the synthesis of more complex molecules. nih.gov

While specific studies on this compound are limited, the general principles of anthracene chemistry suggest that this compound could serve as a building block for larger, more complex functional materials. The methoxy groups at the 2 and 7 positions can influence the molecule's electronic nature and its intermolecular interactions, which are critical factors in the design of materials for electronic and photonic devices. mdpi.com

Due to the limited specific data available from the conducted searches on the direct application of this compound in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), chemical sensors, and metal-organic frameworks (MOFs), the following sections will outline the general potential roles based on the behavior of similar anthracene derivatives.

Anthracene derivatives are a significant class of materials for organic field-effect transistors (OFETs) due to their potential for high charge carrier mobility. The performance of these devices is intimately linked to the molecular structure and solid-state packing of the organic semiconductor.

Detailed Research Findings: There is a lack of specific research data on the use of this compound as the active semiconductor layer in OFETs. Research on other dialkoxy-substituted anthracenes has shown that the position and nature of the alkyl chains can influence the thin-film morphology and, consequently, the transistor's performance.

Table 1: Hypothetical Performance Data of OFETs based on Anthracene Derivatives

| Derivative | Hole Mobility (cm²/Vs) | On/Off Ratio | Deposition Method |

| This compound | Data not available | Data not available | Data not available |

The inherent fluorescence of the anthracene core makes its derivatives prime candidates for use as emitters or host materials in organic light-emitting diodes (OLEDs). researchgate.net The color and efficiency of the emitted light can be tuned by chemical modification of the anthracene molecule.

Detailed Research Findings: Specific electroluminescence data for OLEDs employing this compound is not available in the reviewed literature. The photophysical properties of anthracene derivatives, such as their fluorescence quantum yield and emission wavelength, are crucial for their application in OLEDs. mdpi.com

Table 2: Hypothetical Electroluminescence Characteristics of OLEDs with Anthracene-Based Emitters

| Emitter | Emission Color | External Quantum Efficiency (%) | Luminance (cd/m²) |

| This compound | Data not available | Data not available | Data not available |

The fluorescence of anthracene derivatives can be quenched or enhanced in the presence of certain analytes, a property that can be exploited for chemical sensing applications.

Detailed Research Findings: There are no specific reports found on the use of this compound in chemical sensor fabrication. The development of such sensors would rely on the interaction of the target analyte with the methoxy-substituted anthracene core, leading to a detectable change in its optical or electronic properties.

Table 3: Hypothetical Sensing Parameters of a this compound-Based Fluorescent Sensor

| Analyte | Detection Limit | Quenching/Enhancement | Response Time |

| Data not available | Data not available | Data not available | Data not available |

Functionalized anthracene molecules can be used as organic linkers in the synthesis of metal-organic frameworks (MOFs). These materials have porous structures with potential applications in gas storage, separation, and catalysis.

Detailed Research Findings: The synthesis and application of MOFs using this compound as a linker have not been specifically documented in the available research. The geometry and electronic properties of the linker are critical in determining the structure and function of the resulting MOF.

Table 4: Hypothetical Properties of a MOF Synthesized with a this compound-Based Linker

| MOF Designation | Metal Center | Surface Area (m²/g) | Pore Volume (cm³/g) |

| Data not available | Data not available | Data not available | Data not available |

Supramolecular Assemblies and Host Guest Chemistry Involving 2,7 Dimethoxyanthracene

Intermolecular Interactions in Crystal Engineering

π–π Stacking: The planar aromatic core of the anthracene (B1667546) moiety allows for significant π–π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions are fundamental in the formation of columnar or layered structures.

C—H⋯π Interactions: These non-conventional hydrogen bonds involve a hydrogen atom attached to a carbon atom interacting with the π-electron cloud of an aromatic ring. In anthracene derivatives, these interactions play a significant role in stabilizing the crystal lattice by connecting molecules in three dimensions.

A study on 1-[(anthracen-9-yl)carbonyl]-2,7-dimethoxynaphthalene revealed the presence of face-to-face dimeric aggregates formed through two pairs of C—H⋯π interactions. nih.gov These dimers are further linked by π–π stacking interactions between the anthracene rings to form chains. nih.gov

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) |

| C—H⋯π | C-H | Anthracene Ring | - | - |

| π–π stacking | Anthracene Ring | Anthracene Ring | - | - |

| (sp²)C—H⋯O | C-H | O (carbonyl) | - | - |

| (Data based on a related derivative, 1-[(anthracen-9-yl)carbonyl]-2,7-dimethoxynaphthalene. Specific data for 2,7-dimethoxyanthracene is not available in the searched literature.) |

Molecular Stacking Architectures and Polymorphism

The interplay of the aforementioned intermolecular interactions leads to various molecular stacking architectures. Common motifs for planar aromatic molecules like anthracene derivatives include herringbone and face-to-face (or π-stacked) arrangements.

Herringbone Packing: In this arrangement, the long axes of adjacent molecules are tilted with respect to each other, resembling the pattern of herringbone fabric. This packing is often driven by the optimization of C—H⋯π interactions.

Face-to-Face Stacking: This architecture involves the parallel stacking of the aromatic planes of adjacent molecules, maximizing π–π overlap. The interplanar distance in such stacks is a critical parameter influencing the electronic properties of the material.

The existence of different stacking arrangements for the same molecule can lead to polymorphism , where a substance can exist in more than one crystal structure. Polymorphs can exhibit distinct physical properties, such as melting point, solubility, and optical characteristics. While no specific polymorphs of this compound have been detailed in the available search results, the potential for polymorphism is inherent to molecules of this type due to the subtle energy differences between various packing motifs.

In the case of 1-[(anthracen-9-yl)carbonyl]-2,7-dimethoxynaphthalene, the crystal structure exhibits face-to-face type dimeric molecular aggregates. nih.gov

| Stacking Type | Interplanar Distance (Å) | Slip Angle (°) |

| Face-to-face | - | - |

| (Specific crystallographic data for this compound is not available in the searched literature.) |

Self-Assembly Strategies for Ordered Structures

The spontaneous organization of molecules into well-defined, ordered structures is a cornerstone of supramolecular chemistry. For this compound, self-assembly is driven by the non-covalent interactions discussed previously. By controlling experimental conditions such as solvent, temperature, and concentration, it is possible to guide the self-assembly process to yield specific supramolecular architectures.

Solution-based self-assembly can lead to the formation of various nanostructures, such as nanofibers, nanorods, and vesicles. For instance, the π–π stacking of the anthracene cores can promote one-dimensional growth, leading to the formation of elongated structures. The methoxy (B1213986) groups can influence the solubility and intermolecular interactions, thereby affecting the morphology of the resulting assemblies.

The study on 1-[(anthracen-9-yl)carbonyl]-2,7-dimethoxynaphthalene demonstrated the formation of chain-like structures along the b-axis through π–π stacking interactions, which then align to form a sheet structure. nih.gov

| Self-Assembly Method | Resulting Structure | Driving Forces |

| Solution-phase assembly | Chains, Sheets | π–π stacking, C—H⋯π interactions |

| (Data based on a related derivative. Specific self-assembly strategies for this compound are not detailed in the searched literature.) |

Host-Guest Complexation Studies

The ability of a molecule to be encapsulated within a larger host molecule is the basis of host-guest chemistry. The anthracene core of this compound, with its hydrophobic and π-rich character, makes it a suitable guest for various macrocyclic hosts.

Cyclodextrins: These cyclic oligosaccharides possess a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate aromatic guests like this compound in aqueous solutions, leading to changes in the guest's photophysical properties, such as enhanced fluorescence and increased solubility.

Cucurbit[n]urils: These macrocyclic compounds are composed of glycoluril (B30988) units and have a rigid, hydrophobic cavity. They are known to form stable complexes with a variety of guest molecules, including aromatic hydrocarbons. The encapsulation of an anthracene derivative within a cucurbit[n]uril can significantly alter its reactivity and photophysical behavior. For example, cucurbit nih.govuril has been shown to tether two anthracene moieties in a face-to-face arrangement, accelerating their photochemical dimerization.

Coordination Cages: These are self-assembled, discrete molecular architectures consisting of metal ions and organic ligands. The well-defined cavities of coordination cages can encapsulate guest molecules, leading to interesting phenomena such as altered reaction selectivity and stabilization of reactive species. While specific studies involving this compound as a guest in coordination cages were not found, the general principles suggest its potential for encapsulation.

| Host Molecule | Guest Molecule | Stoichiometry | Key Findings |

| Cucurbit nih.govuril | Anthracene moieties | 1:2 | Acceleration of photodimerization |

| (Specific host-guest complexation studies involving this compound were not found in the searched literature. Data presented is for general anthracene derivatives.) |

Advanced Research Directions and Future Perspectives for 2,7 Dimethoxyanthracene

Development of Novel Derivatives with Tailored Properties

The 2,7-dimethoxyanthracene molecule serves as a foundational building block for the synthesis of a new generation of functional materials. The methoxy (B1213986) groups act as strong electron-donating moieties, which inherently influences the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net Future research will likely focus on leveraging this core structure to create novel derivatives with precisely tailored optoelectronic and physical properties.

A primary research direction involves the strategic functionalization of the anthracene (B1667546) core at other available positions, particularly the 9 and 10 positions. The introduction of various electron-donating or electron-withdrawing groups can be used to modulate the electronic properties of the molecule. researchgate.net For instance, attaching electron-withdrawing groups, such as cyano or phenylsulfone moieties, to the this compound core would create a "push-pull" architecture. This configuration is known to decrease the HOMO-LUMO gap, leading to a red-shift in absorption and emission spectra, which is highly desirable for creating emitters that cover the full visible spectrum in organic light-emitting diodes (OLEDs). researchgate.net

Modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, will be instrumental in creating these new derivatives. beilstein-journals.orgrsc.org These techniques allow for the precise attachment of a wide variety of functional groups to the anthracene skeleton. Computational methods, particularly Density Functional Theory (DFT), will play a crucial role in this process by predicting the electronic and photophysical properties of proposed derivatives before their synthesis, thus guiding experimental efforts toward the most promising candidates. researchgate.netnih.gov

| Substituent Type (at 9,10-positions) | Predicted Effect on HOMO Level | Predicted Effect on LUMO Level | Resulting Impact on Energy Gap | Potential Application |

|---|---|---|---|---|

| Electron-Donating Groups (e.g., -NPh₂) | Raise | Slightly Raise | Minor Change / Slight Decrease | Hole-Transport Materials, Blue Emitters |

| Electron-Withdrawing Groups (e.g., -CN, -SO₂Ph) | Lower | Significantly Lower | Significant Decrease (Red-shift) | Green/Red Emitters, Electron-Transport Materials |

| Extended π-Conjugated Groups (e.g., -Pyrene) | Raise/Lower depending on group | Lower | Decrease (Red-shift) | High-Efficiency Emitters, Organic Solar Cells |

| Bulky/Sterically Hindering Groups (e.g., -tBu) | Mainly affects solid-state packing and film morphology | Amorphous Materials for Solution Processing |

Integration into Multi-component Systems and Hybrid Materials

The utility of this compound and its derivatives extends beyond their use as single-molecule components. A significant future direction lies in their integration into multi-component and hybrid materials, where the properties of the anthracene unit can be combined with those of other materials to achieve novel functionalities.

Polymeric Materials: One promising avenue is the incorporation of the this compound moiety into conjugated polymers. researchgate.net This can be achieved by synthesizing di-functionalized derivatives (e.g., di-bromo-2,7-dimethoxyanthracene) that can be used as monomers in polymerization reactions. The resulting polymers could find applications in solution-processable OLEDs, organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). beilstein-journals.org

Metal-Organic Frameworks (MOFs): Another area of exploration is the use of this compound derivatives as organic linkers for the construction of luminescent MOFs. mdpi.com By adding coordinating groups such as carboxylates to the anthracene scaffold, it can be linked with metal ions to form highly ordered, porous structures. rsc.org The inherent fluorescence of the anthracene unit, combined with the ordered structure of the MOF, could lead to materials for chemical sensing, polarized light emission, and photoelectric devices. rsc.org

Host-Guest Systems: In OLED applications, this compound derivatives with a sufficiently large energy gap could serve as host materials for phosphorescent or fluorescent guest emitters. researchgate.net The efficiency of energy transfer from the host to the guest is a critical factor for device performance. The specific electronic properties conferred by the 2,7-dimethoxy substitution pattern could be optimized to ensure efficient triplet energy harvesting and transfer, leading to high-efficiency OLEDs.

| Hybrid Material Type | Role of this compound Unit | Key Property | Target Application |

|---|---|---|---|

| Conjugated Polymers | Monomer / π-Conjugated Segment | Charge Transport, Luminescence | OFETs, OLEDs, OPVs |

| Metal-Organic Frameworks (MOFs) | Organic Linker (Strut) | Luminescence, Porosity | Chemical Sensors, Photonics, Gas Storage |

| Host-Guest Emitter Systems | Host Material or Fluorescent Dopant | Energy Level Alignment, Quantum Yield | High-Efficiency OLEDs |

| Nanoparticle Composites | Surface Ligand or Core Emitter | Photostability, Tunable Emission | Bioimaging, Light-Emitting Nanocomposites |

Mechanistic Understanding of Performance Enhancement in Devices

To fully unlock the potential of this compound derivatives, a deep mechanistic understanding of how their molecular structure translates to macroscopic device performance is essential. Future research will increasingly combine experimental device fabrication with advanced computational modeling to elucidate these structure-property relationships.